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Compound of Interest

Compound Name: 6-Bromopurine

Cat. No.: B104554

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical space surrounding 6-
bromopurine, a versatile heterocyclic compound. Esteemed as a privileged scaffold in
medicinal chemistry, 6-bromopurine serves as a critical starting material for the synthesis of a
vast array of derivatives with significant therapeutic potential. Its unique chemical reactivity
allows for facile diversification, making it an invaluable tool in the discovery of novel agents for
oncology, virology, and beyond.

Physicochemical Properties

6-Bromopurine is a halogenated purine analog characterized by a bromine atom at the C6
position. This substitution is key to its utility as a reactive intermediate. It typically presents as a
white to pale yellow crystalline solid with a high melting point and defined solubility in polar
organic solvents like DMSO and DMF.

Table 1: Physicochemical Properties of 6-Bromopurine and a Key Derivative
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Property 6-Bromopurine 2-Amino-6-bromopurine
CAS Number 767-69-1 82499-03-4

Molecular Formula CsHsBrNa CsH4BrNs

Molecular Weight 199.01 g/mol 214.02 g/mol

Appearance White to pale yellow solid Solid

Melting Point >300 °C >350 °C

SMILES String Brclncne2nc[nH]c12 Nclnc(Br)c2nc[nH]c2nl

Synthesis of 6-Bromopurine Derivatives

The chemical versatility of 6-bromopurine stems from the reactivity of the C6-Br bond, which
is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward
introduction of a wide range of functional groups, enabling the exploration of a vast chemical

space.
Key synthetic strategies include:

» Nucleophilic Substitution: 6-Bromopurine and its nucleoside derivatives are excellent
substrates for substitution reactions with various nucleophiles.[1] Reactions with N-
(primary/secondary amines, imidazoles), O- (alcohols), and S- (thiols) containing
nucleophiles proceed efficiently, often in polar solvents, to yield C6-substituted purines.[1][2]

» Nucleoside Synthesis: The synthesis of 6-bromopurine nucleosides, such as 3',5'-di-O-
acetyl-6-bromopurine-2'-deoxyribonucleoside, has been reported.[2] These protected
bromonucleosides are also excellent precursors for further SNAr reactions to create diverse
nucleoside analogues.[2]

o Radiolabeling: For imaging applications, 6-bromopurine can be methylated using [**C]CHsl
or [**C]CHsOTTf to produce radiotracers like 6-bromo-7-[*1C]methylpurine ([**C]BMP).[3][4][5]
The regioselectivity of this reaction (N7 vs. N9 methylation) can be controlled by the choice
of solvent and methylating agent.[3]
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» Cross-Coupling Reactions: Modern catalytic methods, such as Suzuki-Miyaura cross-

coupling, can be employed to form C-C bonds at the C6 position, allowing for the synthesis

of 6-aryl and 6-alkenylpurine derivatives.

Nucleophilic Aromatic Substitution Cross-Coupling N-Alkylation / Methylation

General Synthetic Workflow for 6-Bromopurine Derivatives

Starting Material

6-Bromopurine
(or protected nucleoside)

R-NH2, R-SH, R-OH

Ar-B(OH)2, Pd catalyst 11C]JCH30Tf

A

(SNAr) (e.g., Suzuki-Miyaura) (e.g., with [11C]CH3I)

C6-Amino Derivatives

C6-Thioether Derivatives C6-Ether/Alkoxy Derivatives C6-Aryl/Alkenyl Derivatives Radiolabeled Tracers
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Caption: General synthetic routes from 6-bromopurine.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for

the synthesis and biological evaluation of 6-bromopurine derivatives.

Protocol 1: General Synthesis of N6-Substituted-9H-purine-2,6-diamine This protocol is

adapted from a procedure for the analogous 2-amino-6-chloropurine and illustrates a typical

nucleophilic substitution.
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e Reaction Setup: In a reaction vessel, combine 2-amino-6-bromopurine (1.0 eq), the desired
amine (3.0 eq), and dimethylformamide (DMF) to create a solution or suspension.

e Heating: Stir the mixture at 80 °C for approximately 18 hours. Monitor the reaction progress
using thin-layer chromatography (TLC).

» Work-up: After cooling the mixture to room temperature, filter the contents.

 Purification: Wash the collected solid residue extensively with water to remove DMF and
excess amine.

e Final Product: The product can be further purified by crystallization from an appropriate
solvent to yield the desired N°-substituted purine derivative. Characterize the final compound
using NMR, mass spectrometry, and elemental analysis.

Protocol 2: Antifungal Susceptibility Testing (Disc Diffusion Method) This method provides an
initial screening of the antifungal activity of synthesized compounds.

e Media Preparation: Prepare a suitable fungal growth medium (e.g., Yeast and Mold Glucose
Broth - YGB) and pour it into sterile Petri dishes.

e Inoculum Preparation: Grow the selected fungal species (e.g., Aspergillus niger, Candida
tropicalis) in a liquid culture medium. Adjust the fungal suspension to a standardized
concentration (e.g., 0.5 McFarland standard).

» Plate Inoculation: Using a sterile cotton swab, evenly streak the fungal inoculum over the
entire surface of the agar plates.[6]

o Compound Application: Dissolve the test compounds in a suitable solvent (e.g., 1% NaOH or
DMSO) to a known concentration (e.g., 1 mg/mL). Impregnate sterile paper discs with a fixed
volume of the compound solution and allow them to dry.

 Incubation: Place the discs onto the inoculated agar surface. Include a positive control (e.g.,
fluconazole) and a negative control (solvent only). Invert the plates and incubate at an
appropriate temperature (e.g., 30-37 °C) for 24-48 hours.[7]
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» Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc
where fungal growth is prevented) in millimeters. A larger zone diameter indicates greater
antifungal activity.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay) The MTT assay is a colorimetric
method used to assess the metabolic activity of cells, serving as an indicator of cell viability and
cytotoxicity.[8]

o Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a
predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell
attachment.[9]

o Compound Treatment: Prepare serial dilutions of the 6-bromopurine derivatives in the
appropriate cell culture medium. Remove the old medium from the cells and add the medium
containing the test compounds. Incubate for a specified period (e.g., 72 hours).[9]

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours.[10] Metabolically active cells will reduce the
yellow MTT to purple formazan crystals.

e Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or
isopropanol) to each well to dissolve the formazan crystals.[10][11]

o Absorbance Reading: Measure the absorbance of the solution in each well using a
microplate reader at a wavelength of approximately 570 nm.[11]

o Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Plot a dose-response curve to determine the ICso value (the concentration of the compound
that inhibits cell growth by 50%).[12]

Biological Activities and Therapeutic Applications

Derivatives of 6-bromopurine exhibit a remarkable diversity of biological activities, making
them attractive candidates for drug development across multiple therapeutic areas.

Table 2: Summary of Biological Activities of 6-Bromopurine Derivatives
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Therapeutic Area Biological Activity/Target Description

Purine analogs can interfere
with nucleic acid synthesis,
inhibiting the proliferation of
Oncology Cytotoxic Agents, rapidly dividing cancer cells.
Antimetabolites [13] They can also enhance
the carcinostatic activity of
other agents like azaserine.[1]

[13]

The purine scaffold is a
common motif in kinase
inhibitors, and 6-bromopurine
) ) o provides a stable starting point

Oncology/Inflammation Kinase Inhibitors o )
for designing selective
inhibitors for targets in
oncology and inflammatory

diseases.

As nucleotide analogs, these
derivatives can be
o ] o . incorporated into viral DNA or
Antiviral Viral Replication Inhibitors o
RNA or inhibit viral enzymes,
thereby disrupting the viral

replication cycle.

Certain 6-substituted purines
have demonstrated promising
) ) ) activity against fungal species
Infectious Disease Antifungal Agents ] ] -
like Bacillus subtilis,
Aspergillus niger, and Candida

tropicalis.

Cardiology Positive Inotropes (Cardiotonic ~ Thioether-linked purine
Agents) derivatives have been
developed as selective positive
inotropes, acting by
modulating cardiac sodium

channels to increase
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myocardial contraction force.
[14]

6-Bromo-7-[11C]methylpurine
([**C]BMP) is a "pro-tracer"
used to assess the function of
Medical Imaging PET Tracers for MRP1 the Multidrug Resistance-
Function Associated Protein 1 (MRP1)
efflux pump in vivo using
Positron Emission Tomography

(PET).[15]

A particularly innovative application is the use of [1*C]BMP as a PET tracer. This compound is
not a substrate for the MRP1 transporter itself. Instead, it passively diffuses into cells where it is
rapidly conjugated with glutathione (GSH).[15][16] This resulting conjugate is a substrate for
MRP1 and is actively transported out of the cell. The rate of clearance of the radioactive signal
from the tissue is therefore directly proportional to MRP1 activity.[16]
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Caption: [11C]BMP enters cells, is converted to a substrate ([L1C]JMPG), and its efflux is

measured.

Table 3: Representative Antifungal Screening Results (Zone of Inhibition in mm)

Derivative - . L
Compound ID B. subtilis A. niger C. tropicalis
Type
Fluconazole
Control 22 20 24
(Std.)
Cmpd-1 Né-cyclopropyl 18 15 16
Ne-(3-
Cmpd-2 trifluoromethyl)ph 20 18 19
enyl
2-fluoro-6-
Cmpd-3 ) 19 21 18
trifluoromethyl
2-amino-6-
Cmpd-4 _ 21 19 20
trifluoroethyl
Data is
representative

and compiled
based on
qualitative

descriptions of

promising activity

in the literature.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is fundamental to rational

drug design. Studies on 6-halopurine derivatives have revealed several key SAR trends:

» Cardiotonic Activity: For purine derivatives acting as positive inotropes, thioether linkages at

the C6 position were found to be superior to both oxygen and nitrogen isosteres.
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Furthermore, adding electron-withdrawing groups to substituents on the thioether moiety
increased potency.[14]

 Antiviral Activity (SARS-CoV): For a series of 6-chloropurine (a close analog of 6-
bromopurine) nucleosides, the C6-chloro group was deemed important for anti-SARS-CoV
activity. However, the introduction of an amino group at the C2 position was unfavorable for
this activity.

» Kinase Inhibition: The purine core acts as a hinge-binding scaffold. SAR studies focus on
modifying substituents at the C2, C6, and N9 positions to achieve selectivity and potency
against specific kinases.

Caption: Key positions on the purine ring influencing biological activity.

Conclusion

The 6-bromopurine scaffold represents a highly privileged structure in medicinal chemistry
and drug discovery. The ease with which it can be chemically modified at the C6 position allows
for the systematic exploration of chemical space to optimize for potency, selectivity, and
pharmacokinetic properties. From cytotoxic agents and kinase inhibitors to innovative PET
imaging probes, the derivatives of 6-bromopurine have demonstrated a profound and diverse
biological impact. Continued exploration of this chemical space, aided by modern synthetic
methods and rational design principles, promises to yield the next generation of therapeutic
agents and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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